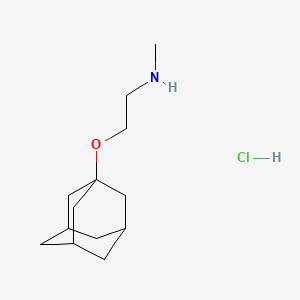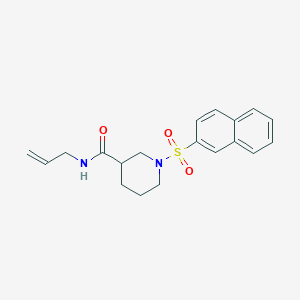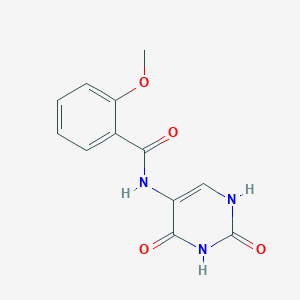
2-(1-adamantyloxy)-N-methylethanamine;hydrochloride
Overview
Description
2-(1-adamantyloxy)-N-methylethanamine;hydrochloride is a chemical compound with the molecular formula C13H23N·HCl It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyloxy)-N-methylethanamine;hydrochloride typically involves the following steps:
Formation of the Adamantyl Intermediate: The starting material, adamantane, undergoes a hydroxylation reaction to form 1-adamantanol.
Ether Formation: 1-adamantanol is then reacted with an appropriate alkylating agent to form 2-(1-adamantyloxy)ethanol.
Amine Introduction: The hydroxyl group of 2-(1-adamantyloxy)ethanol is converted to a leaving group (e.g., tosylate), which is then displaced by methylamine to form [2-(1-adamantyloxy)ethyl]methylamine.
Formation of Hydrochloride Salt: Finally, the free base is treated with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyloxy)-N-methylethanamine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imines or amides and reduction to form secondary amines.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted amines.
Oxidation: Imines or amides.
Reduction: Secondary amines.
Hydrolysis: Alcohols and amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-adamantyloxy)-N-methylethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its rigid adamantane core provides stability and unique steric properties, making it valuable in the design of novel compounds.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The adamantane structure is known for its antiviral and neuroprotective properties, which can be leveraged in the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, where its stability and rigidity are advantageous.
Mechanism of Action
The mechanism of action of 2-(1-adamantyloxy)-N-methylethanamine;hydrochloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The adamantane core can enhance the binding affinity and selectivity of the compound for its target, leading to improved therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: A simpler derivative of adamantane with a primary amine group.
2-(1-Adamantyl)ethanol: An intermediate in the synthesis of 2-(1-adamantyloxy)-N-methylethanamine;hydrochloride.
1-Adamantanol: The hydroxylated form of adamantane.
Uniqueness
This compound is unique due to the presence of both an adamantane core and an ether linkage, which confer distinct steric and electronic properties. This combination makes it a versatile building block for various applications, distinguishing it from simpler adamantane derivatives.
Properties
IUPAC Name |
2-(1-adamantyloxy)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO.ClH/c1-14-2-3-15-13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12,14H,2-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUWOOBTQABQHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC12CC3CC(C1)CC(C3)C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21623-96-1 | |
| Record name | Ethanamine, N-methyl-2-(tricyclo[3.3.1.13,7]dec-1-yloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21623-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethoxy-N-[4-(ethylsulfamoyl)phenyl]propanamide](/img/structure/B4200790.png)
![2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B4200805.png)
![1-Ethyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B4200816.png)
![2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B4200822.png)
![9-chloro-6-methoxy-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4200823.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-methyl-2-nitrophenyl)-2-furamide](/img/structure/B4200829.png)
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4200835.png)
![3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-phenylpropanoic acid](/img/structure/B4200837.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4200862.png)
![Methyl 2-[3-(4-methoxyanilino)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B4200865.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4200885.png)
![N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3-FLUOROBENZAMIDE](/img/structure/B4200893.png)

